![molecular formula C21H19N5O2S B2558350 N-[5-((Z)-2-{3-[(cyclooctylamino)sulfonyl]-4-methylphenyl}vinyl)-3-methylisoxazol-4-yl]acetamide CAS No. 1207058-88-5](/img/structure/B2558350.png)
N-[5-((Z)-2-{3-[(cyclooctylamino)sulfonyl]-4-methylphenyl}vinyl)-3-methylisoxazol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a vinyl group, an isoxazole ring, a sulfonamide group, and an acetamide group . The presence of these functional groups suggests that this compound could have a variety of chemical properties and potential uses.
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the functional groups it contains. It likely has a complex three-dimensional structure due to the presence of the cyclic isoxazole ring and the bulky cyclooctylamino group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by the polar sulfonamide and acetamide groups, while its melting and boiling points would depend on the size and shape of the molecule .Scientific Research Applications
Magnetic Materials and Spintronics
1-(4-methoxyphenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide: (referred to as compound 2) is a Blatter radical with an interesting structure-to-magnetism correlation. The nearly orthogonal 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules, which are typically observed in organic radicals with extended π-conjugated aromatic frameworks . Researchers have explored its magnetic properties and interactions within crystal structures. The compound’s unique arrangement and magnetic behavior make it a potential candidate for applications in spintronics, where electron spin plays a crucial role in device functionality.
Antimalarial Agents
Chalcone derivatives containing the 2-methoxyphenyl and pyridin-3-yl moieties have shown promising antimalarial activity. Among these derivatives, chalcone A (1-(2-methoxyphenyl)-3-(pyridin-2-yl)prop-2-en-1-one) displayed the highest activity against Plasmodium falciparum strains, with IC50 values of 0.48 and 0.31 μg/mL for the 3D7 and FCR3 strains, respectively . Investigating the mechanism of action and optimizing the structure of this compound could lead to the development of novel antimalarial agents.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)-5-pyridin-3-yl-N-(2-thiophen-2-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-28-17-8-6-16(7-9-17)26-20(15-4-2-11-22-14-15)19(24-25-26)21(27)23-12-10-18-5-3-13-29-18/h2-9,11,13-14H,10,12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVCIXRSXMIXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

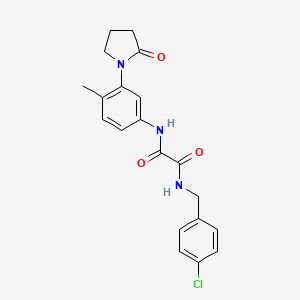
![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline](/img/structure/B2558269.png)
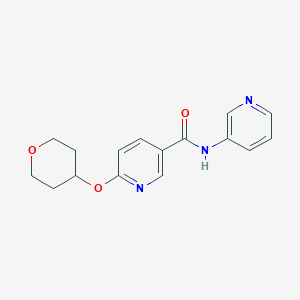
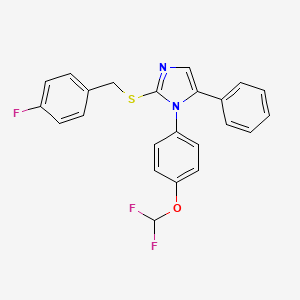
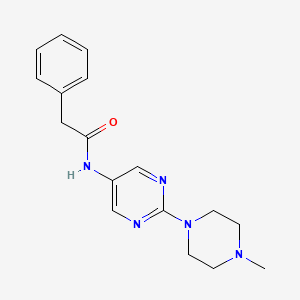


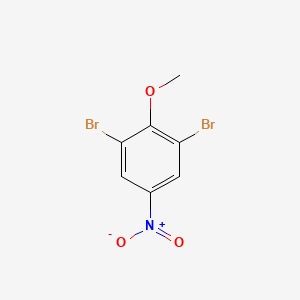
![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2558284.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-fluorobenzamide](/img/structure/B2558286.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate](/img/structure/B2558287.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2558288.png)
![(Z)-2-cyano-3-(furan-2-yl)-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2558290.png)